Holmium oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6Ho2O12 |
|---|---|
Molecular Weight |
599.96 g/mol |
IUPAC Name |
holmium;oxalic acid |
InChI |
InChI=1S/3C2H2O4.2Ho/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI Key |
YISXTRNNAHVBFX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ho].[Ho] |
Origin of Product |
United States |
Preparation Methods
Gel Diffusion Method Using Agar Gel
One of the most effective and widely reported methods for preparing single crystals of this compound heptahydrate is the gel diffusion technique using organic agar gel as a growth medium. This method allows slow diffusion of reactants, minimizing rapid precipitation and promoting the formation of well-defined single crystals.
- Prepare an agar gel by dissolving 1% w/v of extra pure agar powder in triply deionized water at 80°C.
- Mix the agar solution with oxalic acid at varying concentrations (0.25 M to 1 M) in different volume ratios.
- Transfer the mixed solution into glass tubes (length ~20 cm, diameter ~2.5 cm) and allow the gel to set.
- Carefully pour an aqueous solution of holmium nitrate pentahydrate (Ho(NO₃)₃·5H₂O) over the set gel. The holmium nitrate concentrations used range from 0.25 M to 1 M.
- Maintain the system at ambient temperature (~27°C) for about two weeks.
- During this period, Ho³⁺ ions slowly diffuse through the agar gel pores and react with oxalate ions (C₂O₄²⁻) present in the gel, resulting in the formation of hexagonal, well-faceted single crystals of this compound heptahydrate inside the gel matrix.
Optimal conditions found for crystal growth:
| Parameter | Optimal Value |
|---|---|
| Gel concentration | 1% w/v agar |
| Oxalic acid concentration | 0.5 M |
| Holmium nitrate concentration | 0.5 M |
| Gel pH | 2 (adjusted with dilute nitric acid) |
| Temperature | 27°C (ambient) |
This method yields high-quality crystals with monoclinic crystal system and space group P2₁/c, confirmed by powder X-ray diffraction (XRD) analysis.
Hydrothermal Method with Pyridine Triacid
Another preparation approach involves a hydrothermal reaction to obtain holmium complexes containing oxalate ions. Although this method is more commonly applied to related holmium complexes, it provides insights into holmium-oxalate coordination chemistry.
- Dissolve holmium nitrate pentahydrate (Ho(NO₃)₃·5H₂O) and 2,3,5-pyridine triacid in water at a molar ratio of 2:1.
- Add a drop of triethylamine to the solution.
- Transfer the solution into a Teflon-lined autoclave reactor.
- Seal and maintain the temperature at 100°C for three days.
- Gradually cool the solution to room temperature at a rate of 5°C per hour.
- Filter the solution and allow the filtrate to stand at room temperature for about one week.
- Pink crystals of the this compound complex form.
This method emphasizes controlled temperature and pH conditions to promote crystal growth of this compound complexes.
Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Product | Key Parameters |
|---|---|---|---|---|
| Gel Diffusion (Agar Gel) | Slow diffusion allows high-quality single crystals; minimal amorphous precipitate; ambient temperature | Time-consuming (up to 2 weeks); requires precise gel and reactant concentrations | This compound heptahydrate single crystals | Gel concentration 1%, Oxalic acid 0.5 M, Ho(NO₃)₃ 0.5 M, pH 2, 27°C |
| Hydrothermal (Teflon-lined reactor) | Controlled temperature and pressure; suitable for complex formation | Requires autoclave equipment; longer synthesis time (3 days + cooling) | This compound complex crystals | 100°C for 3 days, slow cooling, triethylamine addition |
Research Findings and Characterization
Structural and Morphological Characterization
- Crystal morphology: Hexagonal crystals with well-defined habit faces such as (010), (011), (0-11), and (001) have been observed in gel-grown this compound heptahydrate.
- Crystal system: Powder XRD analysis confirms a monoclinic crystal system with space group P2₁/c and unit cell parameters approximately $$a = 12.197 \text{ Å}, b = 11.714 \text{ Å}, c = 6.479 \text{ Å}, \beta = 120.12^\circ$$.
Thermal and Elemental Analysis
- Thermogravimetric analysis (TGA): Shows a weight loss of about 18.1% between 28°C and 200°C, corresponding to the loss of seven water molecules (heptahydrate form). Further heating leads to decomposition forming holmium oxide (Ho₂O₃) as the final product at approximately 600°C.
- Elemental composition: Carbon and hydrogen content measured by CHN analysis matches well with the expected formula Ho₂(C₂O₄)₃·7H₂O. Energy dispersive X-ray analysis (EDAX) confirms the presence of holmium and oxygen in the crystals.
Spectroscopic Analysis
- Fourier Transform Infrared (FTIR) spectroscopy: Confirms the presence of oxalate ligands and coordinated water molecules in the crystal lattice by characteristic absorption bands.
Summary Table of this compound Preparation Methods
| Method | Starting Materials | Conditions | Product Form | Notes |
|---|---|---|---|---|
| Gel Diffusion (Agar) | Holmium nitrate pentahydrate, oxalic acid, agar gel | Ambient temperature, ~2 weeks, pH 2, 1% agar | Ho₂(C₂O₄)₃·7H₂O single crystals | High purity, hexagonal morphology |
| Hydrothermal Reaction | Holmium nitrate pentahydrate, 2,3,5-pyridine triacid, triethylamine | 100°C for 3 days, slow cooling | This compound complex crystals | Requires autoclave, pink crystals formed |
Chemical Reactions Analysis
Types of Reactions: Holmium oxalate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form holmium oxide (Ho₂O₃).
Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to form holmium chloride and oxalic acid.
Major Products Formed:
Holmium Oxide (Ho₂O₃): Formed through thermal decomposition.
Holmium Chloride (HoCl₃): Formed through reaction with hydrochloric acid.
Scientific Research Applications
Holmium oxalate has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
Laser Lithotripsy: Holmium lasers, which use this compound as a source, are employed in medical procedures to break down kidney stones.
Industry:
Mechanism of Action
The mechanism of action of holmium oxalate in its various applications depends on its chemical properties. For instance, in laser lithotripsy, the holmium laser emits high-energy pulses that fragment kidney stones. The energy from the laser is absorbed by the stone, causing it to break apart .
Comparison with Similar Compounds
Key Observations :
- Ionic Radius Influence : Yttrium (Y³⁺) and holmium (Ho³⁺) share identical ionic radii (104 pm), leading to isostructural compounds like Y₂CF₂ and Ho₂CF₂ .
- Bridging Modes : this compound adopts unique μ₃-hydroxide and μ₄-oxalate bridges, unlike gadolinium or yttrium oxalates, which use simpler μ₂-oxalate linkages .
Thermal Decomposition and Stability
Lanthanide oxalates decompose to oxides upon heating. A comparison of decomposition pathways:
Notable Findings:
- This compound requires higher decomposition temperatures than transition metal oxalates (e.g., zinc, calcium) due to stronger Ho–O bonding .
- The paramagnetic Ho₂O₃ product is critical for optical devices and contrast agents .
Solubility and Reactivity
Solubility trends differentiate this compound from similar compounds:
Implications :
- This compound’s insolubility in water and acid stability make it suitable for precursor synthesis, while calcium oxalate’s low solubility contributes to pathological crystal formation .
Magnetic and Electronic Properties
Magnetic behavior varies across lanthanide oxalates due to crystal field effects:
Insights :
Q & A
Basic: What experimental methods are optimal for synthesizing holmium oxalate with high purity?
Methodological Answer:
this compound synthesis typically involves precipitation from acidic solutions. Key steps include:
- Dissolving holmium oxide (Ho₂O₃) in hydrochloric acid to form Ho³⁺ ions .
- Adding ammonium oxalate under controlled pH (3–4) to precipitate this compound hydrate .
- Centrifugation and repeated washing with deionized water to remove chloride impurities .
- Calcination at 400–600°C to obtain anhydrous this compound .
Critical Factors: - pH Control: Excessively low pH (<3) reduces oxalate availability, while high pH (>5) risks hydroxide co-precipitation .
- Purity Validation: Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm residual ion levels (<0.1% impurities) .
Advanced: How can researchers resolve contradictions in phase composition data during this compound synthesis?
Methodological Answer:
Contradictions often arise from impurity phases (e.g., holmium oxide) or incomplete precipitation. Strategies include:
- Multi-Technique Characterization: Combine X-ray diffraction (XRD) for crystallinity analysis, energy-dispersive X-ray spectroscopy (EDX) for elemental mapping, and thermogravimetric analysis (TGA) to track decomposition steps .
- Systematic Parameter Variation: Test synthesis conditions (pH, temperature, stirring rate) in a factorial design to isolate variables causing phase inconsistencies .
- Reference Standards: Compare experimental XRD patterns with ICDD database entries (e.g., PDF 00-024-0782 for Ho₂(C₂O₄)₃·10H₂O) .
Basic: What spectroscopic techniques are suitable for characterizing this compound’s structural properties?
Methodological Answer:
- Infrared Spectroscopy (IR): Identify oxalate ligand vibrations (e.g., C=O stretching at 1600–1700 cm⁻¹) and hydration bands (O–H at 3400 cm⁻¹) .
- XRD: Confirm crystal structure and phase purity by matching peaks to known this compound hydrates/anhydrous forms .
- UV-Vis Spectroscopy: Detect Ho³⁺ electronic transitions (e.g., ⁵I₈ → ⁵G₆ at 450 nm) to assess ligand coordination .
Advanced: How does this compound’s thermal decomposition behavior inform its application in materials science?
Methodological Answer:
this compound decomposes in three stages:
Dehydration (30–200°C): Loss of water molecules, confirmed via TGA mass loss (~20% for decahydrate) .
Oxalate Breakdown (300–500°C): Formation of Ho₂O₂CO₃ intermediate, releasing CO and CO₂ .
Final Oxide Formation (>600°C): Conversion to Ho₂O₃, validated by XRD .
Research Implications:
- Tailoring calcination temperatures allows controlled synthesis of Ho₂O₃ nanoparticles for optoelectronic applications .
- Kinetic studies (e.g., Kissinger analysis) of decomposition steps can optimize annealing protocols .
Basic: How can researchers ensure reproducibility in this compound precipitation experiments?
Methodological Answer:
- Standardized Protocols: Document reagent concentrations (e.g., 0.1 M ammonium oxalate), mixing rates (500 rpm), and aging times (24 hr) .
- Environmental Controls: Conduct reactions under inert atmosphere (N₂/Ar) to prevent carbonate contamination .
- Data Reporting: Include raw data (e.g., precipitation yields, particle size distributions) in supplementary materials for cross-validation .
Advanced: What computational methods complement experimental studies of this compound’s electronic structure?
Methodological Answer:
- Density Functional Theory (DFT): Model ligand-field effects on Ho³⁺ 4f orbitals to predict optical absorption spectra .
- Molecular Dynamics (MD): Simulate thermal decomposition pathways to identify intermediate species .
- Validation: Compare computed XRD patterns and vibrational spectra with experimental data to refine force fields .
Basic: What are the safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid inhalation/contact .
- Waste Disposal: Neutralize acidic filtrates with NaOH before disposal, and segregate heavy-metal-containing waste .
- Emergency Protocols: For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .
Advanced: How can this compound’s role in heterogeneous catalysis be experimentally evaluated?
Methodological Answer:
- Catalytic Testing: Use fixed-bed reactors to assess performance in model reactions (e.g., CO oxidation) under varying temperatures (100–400°C) and gas flows .
- Surface Analysis: Employ X-ray photoelectron spectroscopy (XPS) to probe active sites (e.g., Ho³⁺ surface concentration) .
- Kinetic Modeling: Fit rate data to Langmuir-Hinshelwood mechanisms to identify rate-limiting steps .
Basic: How to analyze trace impurities in this compound using chromatographic methods?
Methodological Answer:
- Ion Chromatography (IC): Quantify residual chloride/nitrate ions with a conductivity detector (DL = 0.01 ppm) .
- High-Performance Liquid Chromatography (HPLC): Separate organic impurities (e.g., unreacted oxalic acid) using a C18 column and UV detection at 210 nm .
Advanced: What strategies mitigate oxygen interference in this compound-based systems?
Methodological Answer:
- Inert Atmosphere Processing: Synthesize and handle materials in gloveboxes (O₂ < 1 ppm) to prevent Ho₂O₃ formation .
- Reducing Agents: Introduce ascorbic acid during synthesis to stabilize Ho²⁺ intermediates, though this requires rigorous pH control .
- In Situ Characterization: Use synchrotron-based X-ray absorption spectroscopy (XAS) to monitor oxidation states during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
